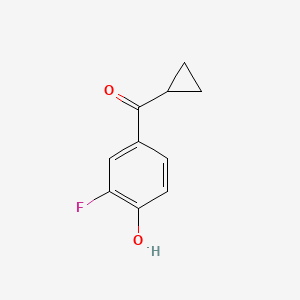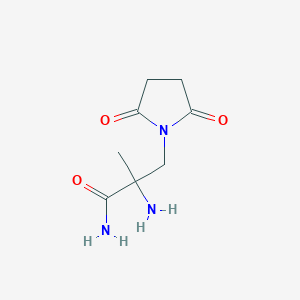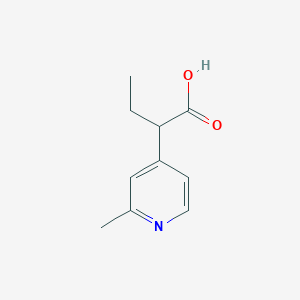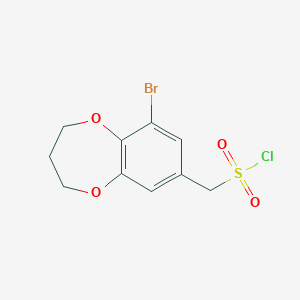
(9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C10H10BrClO4S. It is known for its unique structure, which includes a bromine atom, a methanesulfonyl chloride group, and a benzodioxepin ring system. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfonic acids .
Wissenschaftliche Forschungsanwendungen
(9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride involves its interaction with molecular targets such as enzymes and proteins. The methanesulfonyl chloride group can react with nucleophilic sites on proteins, leading to the modification or inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonate
- (9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonamide
- (9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonic acid
Uniqueness
Compared to similar compounds, (9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride is unique due to its methanesulfonyl chloride group, which provides distinct reactivity and applications. This group allows for specific interactions with nucleophiles, making it valuable in various chemical and biological studies .
Eigenschaften
Molekularformel |
C10H10BrClO4S |
|---|---|
Molekulargewicht |
341.61 g/mol |
IUPAC-Name |
(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H10BrClO4S/c11-8-4-7(6-17(12,13)14)5-9-10(8)16-3-1-2-15-9/h4-5H,1-3,6H2 |
InChI-Schlüssel |
YKJJTUCPBHBKBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C(=CC(=C2)CS(=O)(=O)Cl)Br)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


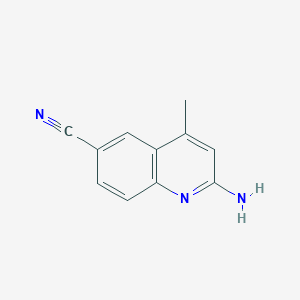
![4-Amino-2-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B13308947.png)
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclopentanamine](/img/structure/B13308953.png)
![1-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13308974.png)
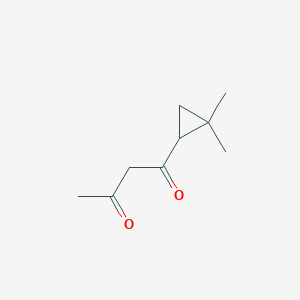
![5-[(2-Methylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B13308981.png)
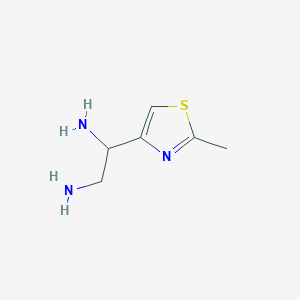
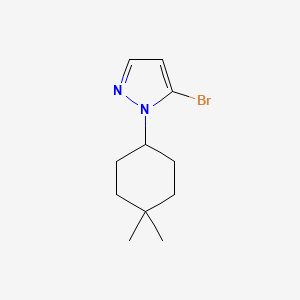
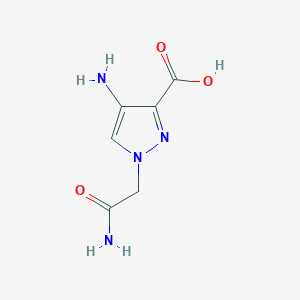
![3-Oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B13309006.png)
